1-(2-Methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Description

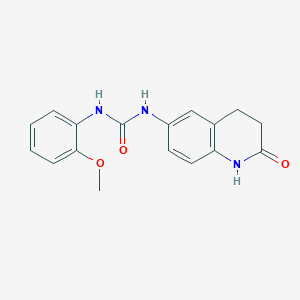

1-(2-Methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic urea derivative characterized by a methoxy-substituted phenyl group and a 2-oxo-tetrahydroquinoline scaffold. The compound’s structure features a urea (-NC(=O)N-) linker bridging the 2-methoxyphenyl moiety (electron-donating group) and the 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl group (a partially saturated heterocyclic system).

Properties

IUPAC Name |

1-(2-methoxyphenyl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-23-15-5-3-2-4-14(15)20-17(22)18-12-7-8-13-11(10-12)6-9-16(21)19-13/h2-5,7-8,10H,6,9H2,1H3,(H,19,21)(H2,18,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORNZCSIIKIXHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves the reaction of 2-methoxyaniline with an isocyanate derivative of 2-oxo-1,2,3,4-tetrahydroquinoline. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The carbonyl group in the tetrahydroquinoline ring can be reduced to a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogenating agents or nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Urea vs. Sulfonamide Linkers

The target compound employs a urea linker, which is distinct from sulfonamide-based analogs like the compound in . Urea linkers typically enhance hydrogen-bonding interactions with biological targets, while sulfonamides may improve metabolic stability or solubility .

Substituent Positioning and Electronic Effects

- Methoxy Group Orientation: The 2-methoxyphenyl group in the target compound contrasts with the 3,4-dimethoxyphenyl group in .

- Tetrahydroquinoline Modifications: Methyl or benzyl substitutions on the tetrahydroquinoline nitrogen (e.g., and ) may influence lipophilicity and membrane permeability compared to the unsubstituted nitrogen in the target compound .

Heterocyclic Core Variations

Compounds like those in replace the tetrahydroquinoline core with tetrahydrobenzo[b]thiophene, introducing sulfur atoms that could modulate electronic properties and binding interactions .

Biological Activity

The compound 1-(2-Methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article summarizes the biological properties of this compound, including its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H16N2O3

- Molecular Weight : 272.30 g/mol

Anticancer Properties

Research has indicated that derivatives of tetrahydroquinoline exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it induces apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.5 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 12.3 | Inhibition of cell proliferation |

| A549 (Lung) | 18.0 | Cell cycle arrest at G2/M phase |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell signaling and proliferation:

- Inhibition of Topoisomerases : The compound has been shown to inhibit topoisomerase II activity, leading to DNA damage and subsequent apoptosis in cancer cells.

- Modulation of Apoptotic Pathways : It activates pro-apoptotic proteins while inhibiting anti-apoptotic factors, thus shifting the balance towards cell death.

- Anti-inflammatory Effects : Preliminary studies suggest that it may also possess anti-inflammatory properties by downregulating pro-inflammatory cytokines.

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

- Study 1 : A study conducted on MCF-7 cells reported a dose-dependent response with an IC50 value indicating significant cytotoxicity at concentrations below 20 µM. The mechanism was linked to mitochondrial dysfunction and reactive oxygen species (ROS) generation.

- Study 2 : In a xenograft model using A549 lung cancer cells, treatment with the compound resulted in a marked reduction in tumor volume compared to control groups, highlighting its potential for in vivo applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.